Bis[3-(oxolan-2-yl)propyl] hexanedioate
Description
Bis[3-(oxolan-2-yl)propyl] hexanedioate is a diester compound formed by the esterification of hexanedioic acid (adipic acid) with two 3-(oxolan-2-yl)propyl alcohol groups. Its molecular formula is C₂₀H₃₈O₆, and it features a central hexanedioate backbone linked to two oxolane (tetrahydrofuran)-containing propyl chains via ester bonds. This compound has been identified as a metabolic intermediate in the biodegradation of di(2-ethylhexyl) phthalate (DEHP) by Bacillus cereus, highlighting its environmental relevance . The oxolane rings contribute to moderate hydrophilicity, enhancing its solubility in aqueous environments compared to purely aliphatic esters.
Properties
CAS No. |
5453-20-3 |
|---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
bis[3-(oxolan-2-yl)propyl] hexanedioate |
InChI |
InChI=1S/C20H34O6/c21-19(25-15-5-9-17-7-3-13-23-17)11-1-2-12-20(22)26-16-6-10-18-8-4-14-24-18/h17-18H,1-16H2 |
InChI Key |
XTNYFARPUNLMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCOC(=O)CCCCC(=O)OCCCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(oxolan-2-yl)propyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 3-(oxolan-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the impact of chemical processes.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(oxolan-2-yl)propyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters .
Scientific Research Applications
Bis[3-(oxolan-2-yl)propyl] hexanedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of bis[3-(oxolan-2-yl)propyl] hexanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s ester groups can undergo hydrolysis to release active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other cellular components to exert their effects .
Comparison with Similar Compounds
Bis[3-(oxolan-2-yl)propyl] Nonanedioate
Molecular Formula : C₂₃H₄₀O₆
Key Differences :
- Chain Length: The nonanedioate variant features a longer diacid chain (C9 vs. C6 in hexanedioate), increasing its molecular weight (412.56 g/mol vs. 374.52 g/mol).
- Applications : Both compounds are biodegradation intermediates, but the hexanedioate may degrade faster due to its shorter chain.
Hexyl Decanoate
Molecular Formula : C₁₆H₃₂O₂
Key Differences :
BIS[3-(Trietoxysilyl)propyl]tetrasilane
Molecular Formula : C₁₈H₄₂O₆S₄Si₂
Key Differences :
- Functional Groups : Contains silane and tetrasulfide groups, enabling crosslinking in polymers.
- Reactivity: Hydrolyzes to form silanols, unlike the hydrolytic stability of the target compound’s ester bonds .
- Applications : Used in rubber vulcanization and adhesives, contrasting with the environmental role of the hexanedioate.
Butyl[3-(oxolan-2-ylmethoxy)propyl]amine
Molecular Formula: C₁₂H₂₅NO₂ Key Differences:
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| Bis[3-(oxolan-2-yl)propyl] hexanedioate | 374.52 | Moderate | Not reported | Not reported |
| Bis[3-(oxolan-2-yl)propyl] nonanedioate | 412.56 | Low | Not reported | Not reported |
| Hexyl decanoate | 256.43 | Insoluble | -50 | 285 |
| BIS[3-(Trietoxysilyl)propyl]tetrasilane | 582.04 | Insoluble | <25 (liquid) | >200 |
Key Observations
- Biodegradation: The hexanedioate’s shorter chain and oxolane rings likely accelerate microbial breakdown compared to the nonanedioate .
- Industrial Relevance : Silane and sulfur-containing analogs (e.g., BIS[3-(Trietoxysilyl)propyl]tetrasilane) dominate material science applications, whereas the hexanedioate is primarily an environmental intermediate .
- Functional Group Impact : Replacing esters with amines or silanes shifts reactivity and application contexts (e.g., pharmaceuticals vs. rubber processing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
